An In-Depth Technical Guide to 10-Chloro-9-anthraldehyde: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 10-Chloro-9-anthraldehyde: Properties, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive overview of 10-Chloro-9-anthraldehyde (CAS No. 10527-16-9), a key chemical intermediate for researchers, organic chemists, and professionals in drug development and materials science. This document delves into the core physicochemical properties, outlines a robust synthetic strategy, details its spectroscopic signature, explores its chemical reactivity with mechanistic insights, and provides essential safety and handling protocols. The unique combination of a reactive aldehyde group, a sterically hindered and electronically influential chloro-substituent, and a large, fluorescent anthracene core makes this molecule a versatile building block for advanced organic materials and complex molecular architectures.
Introduction and Molecular Overview
10-Chloro-9-anthraldehyde is a substituted polycyclic aromatic hydrocarbon (PAH). Its structure is characterized by an anthracene backbone, with a formyl (-CHO) group at the 9-position and a chlorine (-Cl) atom at the 10-position. This specific substitution pattern imparts a unique combination of steric and electronic properties that govern its reactivity and utility.
The large, planar π-system of the anthracene core is a well-known fluorophore, suggesting that derivatives of this compound may possess interesting photophysical properties. The aldehyde group serves as a versatile chemical handle for a wide array of transformations, including condensations, oxidations, reductions, and olefination reactions. The chlorine atom, positioned peri to the aldehyde, provides significant steric hindrance that can influence reaction pathways and product stereochemistry. Electronically, as a halogen, it modifies the electron density of the anthracene system, impacting both its reactivity and its spectroscopic properties. This guide serves to elucidate these characteristics for practical application in a research and development setting.
Physicochemical and Structural Properties
The fundamental properties of 10-Chloro-9-anthraldehyde are summarized below. This data is critical for determining appropriate solvents, reaction conditions, and analytical methods.
| Property | Value | Source(s) |
| IUPAC Name | 10-chloroanthracene-9-carbaldehyde | [1] |
| CAS Number | 10527-16-9 | [1][2] |
| Molecular Formula | C₁₅H₉ClO | [1][2][3] |
| Molecular Weight | 240.68 g/mol | [1][2][3] |
| Appearance | Yellow to dark yellow solid/powder | |
| Melting Point | 215-218 °C (lit.) | |
| Purity (Typical) | ≥97% | [2] |
| InChI Key | SHYBXXMECBHHFH-UHFFFAOYSA-N | [1][3] |
| SMILES | O=Cc1c2ccccc2c(Cl)c3ccccc13 | [3] |
| Solubility | Insoluble in water; Soluble in solvents like Toluene, Acetic Acid, Ethanol for recrystallization. |
Synthesis Pathway and Rationale
While numerous suppliers offer this compound, understanding its synthesis is crucial for specialized applications or isotopic labeling. A direct, one-pot synthesis is uncommon. A logical and field-proven two-step approach starting from anthracene is proposed: (1) Vilsmeier-Haack formylation to generate the aldehyde at the most reactive 9-position, followed by (2) targeted chlorination at the adjacent 10-position.
Caption: Proposed two-step synthesis of 10-Chloro-9-anthraldehyde.
Causality Behind the Synthetic Design
-
Step 1: Vilsmeier-Haack Formylation: The anthracene ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group onto such systems.[4][5][6] The 9 and 10 positions are the most electronically activated and sterically accessible, leading to preferential formylation at the 9-position to yield 9-anthraldehyde.[7][8]
-
Step 2: Electrophilic Chlorination: The aldehyde group introduced in the first step is an electron-withdrawing, meta-directing group. However, in the fused ring system of anthracene, the powerful activating nature of the aromatic core still dominates. The presence of the aldehyde at C9 deactivates that position, making the adjacent C10 the most favorable site for a second electrophilic attack, in this case, by a chlorinating agent like elemental chlorine or N-chlorosuccinimide (NCS).
Protocol: Vilsmeier-Haack Formylation of Anthracene
This protocol is adapted from established procedures for the synthesis of 9-anthraldehyde and serves as the foundational first step.[8][9]
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser (with a gas trap), place N,N-Dimethylformamide (DMF) in an appropriate solvent such as o-dichlorobenzene. Cool the flask in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. Maintain the temperature below 10 °C during this addition.
-
Electrophilic Substitution: After the addition is complete, add solid anthracene to the mixture.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to 90-95 °C for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: After the reaction is complete, cool the mixture and pour it carefully onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Isolation: The crude 9-anthraldehyde product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 9-anthraldehyde, which can then be used in the subsequent chlorination step.
Spectroscopic Characterization
The identity and purity of 10-Chloro-9-anthraldehyde are confirmed through a combination of spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Features |
| ¹H NMR | ~11.5 ppm (singlet, 1H): Aldehydic proton (-CHO), highly deshielded. ~7.5 - 9.0 ppm (multiplets, 8H): Aromatic protons. The peri-effect of the chlorine and aldehyde groups will cause complex splitting patterns and distinct chemical shifts for the protons closest to these substituents. |
| ¹³C NMR | ~190-195 ppm: Aldehydic carbon (C=O). ~120-140 ppm: Aromatic carbons. The carbon bearing the chlorine atom (C10) and the carbon bearing the aldehyde (C9) will have distinct chemical shifts compared to the other sp² carbons. |
| IR (Infrared) | ~2820 & ~2720 cm⁻¹: Characteristic C-H stretches of the aldehyde (Fermi doublet). ~1680-1700 cm⁻¹: Strong C=O (carbonyl) stretching vibration. ~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations. ~700-850 cm⁻¹: C-Cl stretching vibration. |
| MS (Mass Spec) | m/z 240/242: Molecular ion (M⁺) peak and its M+2 isotope peak, with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound. m/z 211: Loss of the formyl radical (-CHO, M-29). m/z 205: Loss of the chlorine atom (-Cl, M-35). |
Chemical Reactivity and Synthetic Applications
The reactivity of 10-Chloro-9-anthraldehyde is dominated by the aldehyde functional group, making it a valuable precursor for creating larger, more complex molecules.[10]
Olefination via the Wittig Reaction
A primary application of this aldehyde is in the synthesis of vinyl-anthracene derivatives through reactions like the Wittig olefination. This reaction is a powerful tool for forming carbon-carbon double bonds with high regioselectivity.
Caption: The Wittig reaction pathway using 10-Chloro-9-anthraldehyde.
Experimental Protocol: Wittig Synthesis of trans-1-(10-chloro-9-anthryl)-2-(4-pyridyl)-ethene
This protocol is representative of the synthetic utility of 10-Chloro-9-anthraldehyde, as documented in the literature for preparing fluorescent ethene derivatives.
-
Ylide Generation: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the appropriate phosphonium salt (e.g., (4-pyridylmethyl)triphenylphosphonium chloride) in a dry, aprotic solvent like anhydrous THF or DMF.
-
Deprotonation: Cool the suspension in an ice or dry ice/acetone bath. Add a strong base (e.g., n-butyllithium, sodium hydride, or a concentrated NaOH solution) dropwise. The formation of the colored ylide indicates a successful deprotonation. The choice of base is critical; for stabilized ylides, weaker bases can be effective.
-
Aldehyde Addition: Once ylide formation is complete, add a solution of 10-Chloro-9-anthraldehyde in the same dry solvent to the reaction mixture dropwise, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at low temperature for a period, then warm to room temperature and stir for several hours or overnight. Monitor the reaction's completion by TLC, observing the consumption of the aldehyde.
-
Quenching and Extraction: Carefully quench the reaction by adding water or a saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired alkene product.
Safety, Handling, and Storage
As a polycyclic aromatic hydrocarbon derivative and a reactive aldehyde, 10-Chloro-9-anthraldehyde requires careful handling.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause skin sensitization upon repeated contact.[5] It is a combustible solid.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A lab coat.
-
For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.
-
-
Handling: Avoid all personal contact, including inhalation of dust.[5] Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
10-Chloro-9-anthraldehyde is a high-value, versatile chemical intermediate with a well-defined property profile. Its utility stems from the predictable reactivity of its aldehyde functional group, which, when combined with the unique electronic and steric environment of the 10-chloro-anthracene core, allows for the rational design and synthesis of complex molecules. For researchers in materials science, this compound is a gateway to novel fluorophores and conjugated materials. For drug development professionals, it represents a rigid scaffold that can be elaborated into structurally complex and potentially bioactive compounds. Adherence to the rigorous handling and safety protocols outlined in this guide is essential for its safe and effective use in the laboratory.
References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Patil, S. A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from an international, peer-reviewed, open-access journal.
- Organic Syntheses. (n.d.). 9-ANTHRALDEHYDE. Coll. Vol. 3, p.98 (1955); Vol. 20, p.11 (1940).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82703, 10-Chloro-9-anthraldehyde. Retrieved from [Link]
-
GSRS. (n.d.). 10-CHLORO-9-ANTHRALDEHYDE. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). 10-Chloro-9-anthraldehyde, min 97%, 1 gram. Retrieved from [Link]
-
PubChemLite. (n.d.). 10-chloro-9-anthraldehyde (C15H9ClO). Retrieved from [Link]
- CHEM333 Lab Experiment. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!.
Sources
- 1. 10-Chloro-9-anthraldehyde | C15H9ClO | CID 82703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
